molecular formula C8H13N5O2 B13339906 Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B13339906
M. Wt: 211.22 g/mol
InChI Key: AHFPDTXMVWGGQD-UHFFFAOYSA-N
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Description

Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing triazolopyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for triazolopyrimidines typically involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride typically yields the corresponding reduced triazolopyrimidine .

Mechanism of Action

The mechanism of action of methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it can inhibit endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 7-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H13N5O2/c1-15-7(14)6-11-8-10-3-2-5(4-9)13(8)12-6/h5H,2-4,9H2,1H3,(H,10,11,12)

InChI Key

AHFPDTXMVWGGQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(CCNC2=N1)CN

Origin of Product

United States

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